1,1'-Sulfonylbis(4-tert-butylbenzene)
Description
Contextualizing the Diarylsulfone Motif in Organic Chemistry
The diarylsulfone motif, characterized by a sulfonyl group (SO₂) bonded to two aryl (aromatic ring) substituents, is a cornerstone in various fields of chemical science. This structural unit is found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netgoogle.com The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic rings to which it is attached. This electronic effect, combined with the geometric arrangement of the aryl groups, imparts a range of useful properties to diarylsulfone-containing molecules.
Historically, the synthesis of diarylsulfones has been achieved through methods such as the oxidation of diaryl sulfides or the Friedel-Crafts sulfonylation of aromatic compounds with sulfonyl chlorides. More contemporary approaches have focused on developing more efficient and environmentally benign syntheses, including transition-metal-free coupling reactions. nih.govgoogle.com These advancements have broadened the accessibility and diversity of diarylsulfone derivatives for various research and industrial applications.
Significance of Sterically Hindered Aromatic Sulfones in Modern Chemical Science
The introduction of bulky substituents, such as tert-butyl groups, onto the aromatic rings of a diarylsulfone creates what is known as a sterically hindered molecule. This steric hindrance can have a profound impact on the compound's physical and chemical properties. For instance, the bulky groups can restrict the rotation around the carbon-sulfur bonds, influencing the molecule's conformation. This can be a critical factor in the design of molecules for applications where specific three-dimensional structures are required, such as in the development of selective catalysts or materials with specific porous structures.
Furthermore, steric hindrance can enhance the thermal and chemical stability of a compound by physically protecting the reactive sulfonyl group from chemical attack. This increased stability is a desirable trait in materials science, particularly for high-performance polymers where resistance to degradation under harsh conditions is essential. The strategic use of sterically hindered aromatic sulfones allows for the fine-tuning of material properties, leading to the development of advanced polymers with tailored characteristics.
Research Landscape and Knowledge Gaps Pertaining to the Compound
A review of the current scientific literature reveals that while the broader classes of diarylsulfones and sterically hindered aromatic compounds are well-documented, specific research focused exclusively on 1,1'-Sulfonylbis(4-tert-butylbenzene) is notably limited. Much of the available information is inferred from studies on related compounds, such as its precursors 4-tert-butylbenzenesulfonyl chloride and 4-tert-butylbenzenesulfonamide. nih.govpharmaffiliates.comchemicalbook.com
This lack of dedicated research presents a significant knowledge gap. The unique combination of the diarylsulfone core with the substantial steric bulk of two para-substituted tert-butyl groups suggests that 1,1'-Sulfonylbis(4-tert-butylbenzene) may possess interesting and potentially useful properties that have yet to be explored. For example, its potential as a monomer for novel polysulfones or as a rigid, stable scaffold in supramolecular chemistry remains an open area for investigation. The absence of comprehensive studies on its reactivity, spectroscopic properties, and material applications indicates a promising field for future chemical research.
Data on Related Compounds
To provide context for the potential properties of 1,1'-Sulfonylbis(4-tert-butylbenzene), the following tables summarize key information for its likely precursors and related structures.
Table 1: Properties of 4-tert-Butylbenzenesulfonyl chloride
| Property | Value |
| CAS Number | 15084-51-2 |
| Molecular Formula | C₁₀H₁₃ClO₂S |
| Molecular Weight | 232.73 g/mol |
| Melting Point | 78-81 °C |
Data sourced from chemicalbook.com
Table 2: Properties of 4-tert-Butylbenzenesulfonamide
| Property | Value |
| CAS Number | 6292-59-7 |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol |
| XLogP3 | 2.1 |
Data sourced from nih.govchemicalbook.comchemicalbook.com
Table 3: Properties of tert-Butylbenzene (B1681246)
| Property | Value |
| CAS Number | 98-06-6 |
| Molecular Formula | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol |
| Boiling Point | 169 °C |
| Melting Point | -57.9 °C |
Data sourced from wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2S/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFHAXHQIHSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280828 | |
| Record name | 1,1'-sulfonylbis(4-tert-butylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-70-3 | |
| Record name | NSC18866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-sulfonylbis(4-tert-butylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Sulfonylbis 4 Tert Butylbenzene and Its Precursors
Retrosynthetic Analysis and Key Intermediates
A retrosynthetic analysis of 1,1'-Sulfonylbis(4-tert-butylbenzene) reveals that the most logical disconnection points are the carbon-sulfur (C-S) bonds. This approach simplifies the complex sulfone structure into more readily available starting materials. The primary disconnection suggests that the target molecule can be assembled via a Friedel-Crafts-type acylation reaction.
This strategy identifies two principal precursors:
An electrophilic sulfur-containing species, 4-tert-butylbenzenesulfonyl chloride .
A nucleophilic aromatic ring, tert-butylbenzene (B1681246) .
The synthesis of the key intermediate, 4-tert-butylbenzenesulfonyl chloride, itself begins with tert-butylbenzene, which is first converted to 4-tert-butylbenzenesulfonic acid. Therefore, the entire synthetic pathway is fundamentally built from tert-butylbenzene.
Synthesis of 4-tert-Butylbenzenesulfonyl Chloride
4-tert-Butylbenzenesulfonyl chloride is a pivotal intermediate in the synthesis of 1,1'-Sulfonylbis(4-tert-butylbenzene). Its preparation is a two-step process involving the sulfonation of tert-butylbenzene followed by the chlorination of the resulting sulfonic acid.
The initial step is the electrophilic aromatic substitution reaction of tert-butylbenzene to introduce a sulfonic acid group onto the aromatic ring. This is typically achieved by reacting tert-butylbenzene with fuming sulfuric acid (oleum), a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). prepchem.comchemistrysteps.comlibretexts.org The sulfur trioxide, or its protonated form, acts as the potent electrophile that is attacked by the electron-rich benzene (B151609) ring. chemistrysteps.comlibretexts.org
The reaction requires careful temperature management to ensure high yield and selectivity for the desired para-isomer, 4-tert-butylbenzenesulfonic acid. The bulky tert-butyl group sterically hinders the ortho positions, making the para-product the major isomer. The process generally involves the slow addition of fuming sulfuric acid to tert-butylbenzene while maintaining a low temperature, followed by heating to drive the reaction to completion. prepchem.com The product is often isolated as its sodium salt by pouring the reaction mixture into water and adding sodium chloride. prepchem.com
| Parameter | Value/Condition | Source(s) |
| Starting Material | tert-Butylbenzene | prepchem.com |
| Reagent | Fuming sulfuric acid (15% SO₃) | prepchem.com |
| Temperature | Initial addition below 25°C, then heated to 80°C | prepchem.com |
| Procedure | The acid is added slowly to the tert-butylbenzene with shaking. The mixture is then heated with stirring until the oil layer dissolves. | prepchem.com |
| Work-up | The reaction mixture is poured into water, partially neutralized with sodium bicarbonate, and the sodium salt of the sulfonic acid is salted out with sodium chloride. | prepchem.com |
| Product | 4-tert-Butylbenzenesulfonic acid (isolated as sodium salt) | prepchem.comnih.gov |
The sulfonic acid group is not sufficiently reactive for the subsequent Friedel-Crafts reaction. Therefore, it is converted into the more reactive sulfonyl chloride functional group. This transformation is commonly achieved by treating 4-tert-butylbenzenesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). google.com The reaction is often catalyzed by N,N-dimethylformamide (DMF). google.com
Alternative chlorinating agents that can be used for converting sulfonic acids to sulfonyl chlorides include phosphorus pentachloride (PCl₅) and 2,4,6-trichloro-1,3,5-triazine (TCT). The crude 4-tert-butylbenzenesulfonyl chloride can be purified by crystallization from an alkane solvent like heptane (B126788) or cyclohexane. google.com
| Parameter | Value/Condition | Source(s) |
| Starting Material | 4-tert-Butylbenzenesulfonic acid | google.com |
| Reagent | Thionyl chloride (SOCl₂) | google.com |
| Catalyst/Solvent | N,N-dimethylformamide (DMF) | google.com |
| Temperature | 70°C | google.com |
| Reaction Time | 2 hours (after dropwise addition of thionyl chloride over 2 hours) | google.com |
| Product | 4-tert-Butylbenzenesulfonyl chloride | google.comsigmaaldrich.com |
Synthesis of Related Sulfone Precursors
While the reaction between 4-tert-butylbenzenesulfonyl chloride and tert-butylbenzene is a primary route to the target sulfone, other synthetic strategies exist that rely on different precursors. These alternative routes involve the preparation of various functionalized derivatives of tert-butylbenzene and the development of other sulfur-based intermediates.
The tert-butylbenzene ring can be functionalized with various groups that can either be converted into a sulfur-containing functional group or act as a reactive partner in a C-S bond-forming reaction. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro or halogen moieties. For instance, 1-tert-butyl-4-nitrobenzene (B34581) can be synthesized from precursors like 1-tert-butyl-4-iodobenzene. chemicalbook.com The nitro group can then be reduced to an amine, converted to a diazonium salt, and subsequently transformed into a sulfonyl chloride or other sulfur-containing groups.
Similarly, direct halogenation of tert-butylbenzene can yield 4-bromo-tert-butylbenzene. This aryl halide can serve as a precursor for organometallic reagents, such as Grignard or organolithium reagents, which are valuable nucleophiles in sulfone synthesis.
Beyond 4-tert-butylbenzenesulfonyl chloride, other sulfonyl halides can be prepared and utilized. For example, sulfonyl fluorides can sometimes offer different reactivity profiles.
Sulfinic acids and their salts (sulfinates) are another important class of precursors for sulfones. semanticscholar.org There are several general methods for their preparation that could be applied to the tert-butylbenzene system:
Reduction of Sulfonyl Chlorides: 4-tert-Butylbenzenesulfonyl chloride can be reduced to the corresponding 4-tert-butylbenzenesulfinic acid.
Reaction of Organometallics with Sulfur Dioxide: A Grignard reagent, prepared from 4-bromo-tert-butylbenzene, can be reacted with sulfur dioxide (SO₂) to yield the corresponding magnesium sulfinate, which upon acidic workup gives 4-tert-butylbenzenesulfinic acid. baranlab.org
Palladium-Catalyzed Sulfination: Modern cross-coupling methods allow for the direct synthesis of aryl sulfinates from aryl halides. semanticscholar.org This would involve the palladium-catalyzed reaction of 4-bromo-tert-butylbenzene with a sulfinate source.
These sulfinate intermediates can then be reacted with electrophiles to form sulfones, providing a versatile alternative to the Friedel-Crafts pathway. semanticscholar.org
Direct and Indirect Synthetic Routes to the 1,1'-Sulfonylbis(4-tert-butylbenzene) Core
The construction of the 1,1'-sulfonylbis(4-tert-butylbenzene) core can be achieved through several strategic approaches. These routes primarily involve the formation of two C-S bonds to a central sulfonyl group. The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Sulfonylation Reactions for C-S Bond Formation
One of the most traditional and direct methods for the synthesis of diaryl sulfones is through electrophilic aromatic substitution, specifically Friedel-Crafts sulfonylation. This approach typically involves the reaction of an aromatic compound with a sulfonating agent in the presence of a Lewis or Brønsted acid catalyst.
For the synthesis of 1,1'-sulfonylbis(4-tert-butylbenzene), a plausible direct route involves the reaction of tert-butylbenzene with a suitable sulfonating agent. The tert-butyl group is a para-directing activator, which would favor the formation of the desired 4,4'-disubstituted product.
A common method for the preparation of symmetrical diaryl sulfones is the self-condensation of an arenesulfonic acid. In the context of 1,1'-sulfonylbis(4-tert-butylbenzene), this would involve the dehydration of 4-tert-butylbenzenesulfonic acid. This precursor can be readily synthesized by the sulfonation of tert-butylbenzene with fuming sulfuric acid. The reaction with oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide) introduces the sulfonic acid group onto the aromatic ring.
Another direct approach is the reaction of an arenesulfonyl chloride with an arene. For the target molecule, this would involve the reaction of 4-tert-butylbenzenesulfonyl chloride with tert-butylbenzene, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The 4-tert-butylbenzenesulfonyl chloride can be prepared from 4-tert-butylbenzenesulfonic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Recent advancements in Friedel-Crafts sulfonylation have focused on the use of more environmentally benign and reusable catalysts. Triflic acid (TfOH) has been shown to be an effective catalyst for the reaction of arylsulfonyl chlorides with arenes under neat conditions, offering high selectivity and yields. chemistryviews.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| tert-Butylbenzene | Fuming Sulfuric Acid | - | 4-tert-Butylbenzenesulfonic acid | N/A |
| 4-tert-Butylbenzenesulfonic acid | Thionyl Chloride | - | 4-tert-Butylbenzenesulfonyl chloride | N/A |
| tert-Butylbenzene | 4-tert-Butylbenzenesulfonyl chloride | AlCl₃ or FeCl₃ | 1,1'-Sulfonylbis(4-tert-butylbenzene) | N/A |
| 4-tert-Butylbenzenesulfonic acid | 4-tert-Butylbenzenesulfonic acid | Dehydrating agent | 1,1'-Sulfonylbis(4-tert-butylbenzene) | N/A |
| tert-Butylbenzene | 4-tert-Butylbenzenesulfonyl chloride | Triflic Acid | 1,1'-Sulfonylbis(4-tert-butylbenzene) | chemistryviews.org |
Cross-Coupling Strategies for Diarylsulfone Synthesis (e.g., via Sulfenate Anion Chemistry)
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-S bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. These strategies are particularly useful for the synthesis of unsymmetrical diaryl sulfones, but can also be adapted for symmetrical analogues.
A prominent cross-coupling approach for the synthesis of diaryl sulfones is the Suzuki-Miyaura coupling. This involves the reaction of an arylboronic acid with an arylsulfonyl chloride, typically catalyzed by a palladium complex. acs.org For the synthesis of 1,1'-sulfonylbis(4-tert-butylbenzene), this would entail the coupling of 4-tert-butylphenylboronic acid with 4-tert-butylbenzenesulfonyl chloride. Copper catalysts have also been employed for the coupling of arylboronic acids with arylsulfonyl hydrazides or sodium salts of sulfinic acids. rsc.orgorganic-chemistry.org
The coupling of aryl halides with a sulfinate salt is another effective strategy. For instance, the reaction of 4-tert-butylbromobenzene with sodium 4-tert-butylbenzenesulfinate in the presence of a copper catalyst can yield the desired diaryl sulfone. nanomaterchem.com
Sulfenate anions, generated in situ from sulfoxides, have also been utilized as nucleophiles in palladium-catalyzed cross-coupling reactions with aryl halides to form diaryl sulfoxides, which can then be oxidized to the corresponding sulfones. While this is a two-step process from the cross-coupling, it offers an alternative route.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| 4-tert-Butylphenylboronic acid | 4-tert-Butylbenzenesulfonyl chloride | Palladium catalyst | 1,1'-Sulfonylbis(4-tert-butylbenzene) | acs.org |
| 4-tert-Butylphenylboronic acid | Sodium 4-tert-butylbenzenesulfinate | Copper(II) triflate, 2,2'-bipyridyl | 1,1'-Sulfonylbis(4-tert-butylbenzene) | tandfonline.com |
| 4-tert-Butylbromobenzene | Sodium 4-tert-butylbenzenesulfinate | Copper catalyst | 1,1'-Sulfonylbis(4-tert-butylbenzene) | nanomaterchem.com |
| 4-tert-Butylphenylboronic acid | 4-tert-Butylbenzenesulfonyl hydrazide | Copper(II) acetate | 1,1'-Sulfonylbis(4-tert-butylbenzene) | organic-chemistry.org |
Exploration of Green Chemistry Approaches in Sulfone Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of diaryl sulfone synthesis, this has led to the development of methodologies that utilize less hazardous reagents, employ reusable catalysts, and reduce energy consumption.
The use of solid acid catalysts in Friedel-Crafts type reactions is a significant green advancement. Heterogeneous catalysts such as silica (B1680970) gel-supported aluminum chloride can be easily separated from the reaction mixture and potentially reused, minimizing waste generation.
Microwave-assisted organic synthesis has also been applied to the preparation of diaryl sulfones, often leading to significantly reduced reaction times and improved yields. tandfonline.comthieme-connect.com For example, the copper-catalyzed coupling of sodium salts of sulfinic acids with arylboronic acids can be efficiently carried out under microwave irradiation. tandfonline.com This technique can be envisioned for the synthesis of 1,1'-sulfonylbis(4-tert-butylbenzene).
Furthermore, there is a growing interest in developing metal-free synthetic routes to diaryl sulfones to avoid the use of potentially toxic and expensive transition metals. One such approach involves the reaction of arylsulfinic acid salts with diaryliodonium salts. organic-chemistry.orgnih.govacs.org Another metal-free method utilizes the reaction of arynes with thiosulfonates. organic-chemistry.org These methods offer milder reaction conditions and are often more environmentally benign. The use of recyclable and non-toxic catalytic systems, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, for the coupling of aryl sulfonic acid salts with aryl halides also represents a green approach to diaryl sulfone synthesis. nanomaterchem.comnanomaterchem.com
| Green Approach | Reactants | Catalyst/Conditions | Advantages | Reference |
| Heterogeneous Catalysis | tert-Butylbenzene, 4-tert-Butylbenzenesulfonic acid | Silica gel-supported AlCl₃ | Reusable catalyst, easier workup | N/A |
| Microwave-Assisted Synthesis | 4-tert-Butylphenylboronic acid, Sodium 4-tert-butylbenzenesulfinate | Copper(II) triflate, Microwave irradiation | Reduced reaction time, improved yields | tandfonline.com |
| Metal-Free Synthesis | Sodium 4-tert-butylbenzenesulfinate, Di(4-tert-butylphenyl)iodonium salt | - | Avoids transition metals | organic-chemistry.orgnih.govacs.org |
| Nanoparticle Catalysis | 4-tert-Butylbromobenzene, Sodium 4-tert-butylbenzenesulfinate | Copper ferrite (CuFe₂O₄) nanoparticles | Recyclable, non-toxic catalyst | nanomaterchem.comnanomaterchem.com |
Advanced Spectroscopic and Structural Elucidation of 1,1 Sulfonylbis 4 Tert Butylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1,1'-Sulfonylbis(4-tert-butylbenzene). The molecule's inherent C₂ symmetry, with the sulfonyl group bridging two identical 4-tert-butylphenyl moieties, simplifies the resulting spectra, leading to a discrete number of signals that can be unambiguously assigned.
The ¹H NMR spectrum of 1,1'-Sulfonylbis(4-tert-butylbenzene) is characterized by its simplicity, reflecting the molecule's symmetry. It typically displays two distinct signals. A singlet integrating to 18 protons is observed in the upfield region, characteristic of the magnetically equivalent methyl protons of the two tert-butyl groups. acdlabs.com The aromatic region exhibits a classic AA'BB' splitting pattern for the para-disubstituted benzene (B151609) rings. Two doublets, each integrating to 4 protons, correspond to the aromatic protons ortho and meta to the sulfonyl group.
The ¹³C NMR spectrum is similarly straightforward, showing six unique carbon signals. Two signals in the aliphatic region correspond to the methyl and quaternary carbons of the tert-butyl groups. The aromatic region contains four signals, representing the two pairs of chemically non-equivalent protonated aromatic carbons and the two quaternary aromatic carbons (the one bonded to the tert-butyl group and the one bonded to the sulfonyl group).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1'-Sulfonylbis(4-tert-butylbenzene) ¹H NMR Data
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH ₃)₃ | ~1.3 | Singlet | 18H |
| Ar-H (ortho to -SO₂-) | ~7.8-8.0 | Doublet | 4H |
¹³C NMR Data
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| -C(C H₃)₃ | ~31 |
| -C (CH₃)₃ | ~35 |
| Ar-C (meta to -SO₂-) | ~126 |
| Ar-C (ortho to -SO₂-) | ~128 |
| Ar-C (ipso, C-SO₂-) | ~138-140 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. illinois.eduutsouthwestern.educhemistrysteps.com
While one-dimensional NMR provides essential information, two-dimensional (2D) techniques are invaluable for confirming the precise structural assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. For 1,1'-Sulfonylbis(4-tert-butylbenzene), a cross-peak would be observed between the signals of the aromatic protons ortho and meta to the sulfonyl group, confirming their neighborly relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show correlations between the tert-butyl proton signal and the methyl carbon signal, as well as correlations between the two aromatic proton signals and their respective carbon signals, definitively linking the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity of quaternary carbons and different functional groups. Key expected correlations for this molecule would include:
A correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the attached aromatic carbon.
Correlations from the aromatic protons to the ipso-carbon attached to the sulfonyl group, confirming the connection of the phenyl ring to the central sulfur atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations. Both techniques provide complementary information for the structural confirmation of 1,1'-Sulfonylbis(4-tert-butylbenzene).
The sulfonyl group is a strong absorber in the infrared spectrum, making it easily identifiable. researchgate.net The key vibrational modes are the asymmetric and symmetric stretching of the S=O bonds. cdnsciencepub.comacdlabs.com These typically appear as two very strong and distinct bands. researchgate.net
The tert-butyl group also has characteristic vibrations. These include C-H stretching modes, which appear in the aliphatic C-H stretching region, and C-H bending modes (scissoring and rocking), which are found in the fingerprint region of the spectrum.
The para-substituted aromatic rings give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹. spectroscopyonline.com The stretching of the C=C bonds within the ring produces a pattern of bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com One of the most diagnostic features for para-substitution is a strong out-of-plane C-H bending vibration, which typically appears in the 860-790 cm⁻¹ range in the IR spectrum. spectroscopyonline.comspectra-analysis.com
Table 2: Characteristic Vibrational Frequencies for 1,1'-Sulfonylbis(4-tert-butylbenzene)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1350 - 1300 | Strong (IR) |
| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1160 - 1120 | Strong (IR) |
| tert-Butyl (-C(CH₃)₃) | C-H Stretch | 2970 - 2870 | Strong |
| tert-Butyl (-C(CH₃)₃) | C-H Bend | ~1390 and ~1365 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring | C=C Ring Stretch | 1600, 1585, 1500, 1450 | Medium-Weak |
Note: These are general ranges. The exact position and intensity can be influenced by the molecular environment and physical state. researchgate.nets-a-s.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers insight into its structure through the analysis of its fragmentation patterns. For 1,1'-Sulfonylbis(4-tert-butylbenzene) (C₂₀H₂₆O₂S), the calculated monoisotopic mass is 346.1653 g/mol .
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺·) at m/z 346. The fragmentation is largely dictated by the stability of the resulting ions. A very common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (·CH₃) to form a highly stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺ (m/z 331). researchgate.net
Another significant fragmentation involves the cleavage of the C-C bond to lose a tert-butyl radical (·C(CH₃)₃), leading to a peak at [M-57]⁺ (m/z 289). Cleavage of the aryl-sulfur bond is also a likely pathway.
Table 3: Predicted Key Mass Spectrometry Fragments for 1,1'-Sulfonylbis(4-tert-butylbenzene)
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 346 | [C₂₀H₂₆O₂S]⁺· | Molecular Ion (M⁺·) |
| 331 | [M - CH₃]⁺ | Loss of a methyl radical |
| 289 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |
| 197 | [C₁₀H₁₃O₂S]⁺ | Cleavage of one C-S bond |
| 141 | [C₁₀H₁₃]⁺ | Cleavage of C-S bond with charge on the tert-butylphenyl fragment |
Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used. dphen1.commiamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 1,1'-Sulfonylbis(4-tert-butylbenzene), HRMS provides an experimental mass value that can be compared against a theoretically calculated mass. This comparison confirms the molecular formula, C₂₀H₂₆O₂S, by distinguishing it from other potential formulas that may have the same nominal mass.
The precision of HRMS allows for mass measurements to within a few parts per million (ppm), offering a high degree of confidence in the compound's identity. For instance, in the analysis of similarly complex molecules, HRMS has been used to confirm calculated masses with deviations of less than 1 ppm, such as observing an [M+H]⁺ ion at m/z 347.2127 against a calculated value of 347.2129. nih.gov This level of accuracy is crucial for unequivocally verifying the chemical formula of 1,1'-Sulfonylbis(4-tert-butylbenzene).
The table below shows the calculated exact masses for the neutral molecule and its common ionic adducts.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₂₀H₂₆O₂S | 346.16535 |
| [M+H]⁺ | C₂₀H₂₇O₂S⁺ | 347.17263 |
| [M+Na]⁺ | C₂₀H₂₆NaO₂S⁺ | 369.15459 |
| [M+K]⁺ | C₂₀H₂₆KO₂S⁺ | 385.12853 |
Fragmentation Pathways and Structural Information from GC-MS and ESI-MS
Mass spectrometry techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS) with collision-induced dissociation (CID), are used to fragment the parent molecule and analyze the resulting ions. The fragmentation pattern provides valuable structural information.
The fragmentation of 1,1'-Sulfonylbis(4-tert-butylbenzene) is expected to follow pathways characteristic of molecules containing tert-butyl and diaryl sulfone moieties. researchgate.netnist.gov A primary and highly characteristic fragmentation event for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.net Another significant fragmentation involves the cleavage of the carbon-sulfur bond. Studies on related sulfonamides show that cleavage of S-N or C-N bonds and the elimination of SO₂ are common pathways. nih.gov
Key proposed fragmentation pathways for 1,1'-Sulfonylbis(4-tert-butylbenzene) include:
Loss of a Methyl Radical: The molecular ion [M]⁺• undergoes cleavage of a C-C bond within one of the tert-butyl groups to lose a methyl radical (•CH₃), resulting in a highly stable [M-15]⁺ ion.
C-S Bond Cleavage: The molecular ion can fragment at the C-S bond, leading to the formation of a 4-tert-butylphenyl cation.
Loss of the tert-Butyl Group: A further fragmentation can involve the loss of the entire tert-butyl group as a cation or radical.
Elimination of SO₂: Rearrangement followed by the elimination of sulfur dioxide (SO₂) is a possible pathway for diaryl sulfones.
The table below summarizes the major expected fragment ions and their proposed structures.
| m/z | Proposed Formula | Proposed Fragmentation |
| 346 | [C₂₀H₂₆O₂S]⁺• | Molecular Ion |
| 331 | [C₁₉H₂₃O₂S]⁺ | [M - CH₃]⁺• |
| 193 | [C₈H₉O₂S]⁺ | [M - C₄H₉ - C₈H₈]⁺ |
| 133 | [C₁₀H₁₃]⁺ | [4-tert-butylphenyl]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the phenyl ring) wvu.edu |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
X-ray Crystallography for Solid-State Structural Determination
Elucidation of Molecular Conformation and Stereochemistry
The sulfur atom in a diaryl sulfone is sp³ hybridized, resulting in a tetrahedral geometry with the two oxygen atoms and two carbon atoms of the phenyl rings as vertices. The C-S-C and O-S-O bond angles would deviate from the ideal 109.5° due to steric and electronic effects. The two phenyl rings are not typically coplanar; instead, they adopt a twisted conformation relative to the C-S-C plane to minimize steric hindrance. X-ray analysis would quantify the dihedral angles (C-S-C-C) that describe this twist. The conformation of the tert-butyl groups relative to the phenyl rings would also be determined. In related structures, X-ray crystallography has been essential for identifying different molecular conformations that can exist in various crystal polymorphs. nih.gov
| Structural Parameter | Expected Value/Information Provided |
| Sulfur Atom Geometry | Tetrahedral |
| C-S-C Bond Angle | Approximately 105-110° |
| O-S-O Bond Angle | Approximately 118-122° |
| Phenyl Ring Orientation | Non-coplanar, twisted conformation |
| C-S-C-C Dihedral Angles | Quantifies the twist of the phenyl rings |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For 1,1'-Sulfonylbis(4-tert-butylbenzene), a molecule lacking strong hydrogen bond donors, the crystal packing is expected to be driven by weaker forces such as van der Waals forces and weak hydrogen bonds. nih.gov
Analysis of the crystal structure would likely reveal several key interactions:
C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the tert-butyl groups or the phenyl rings and the electronegative oxygen atoms of the sulfonyl group of an adjacent molecule. nih.gov These interactions play a significant role in directing the supramolecular assembly. researchgate.net
π-π Stacking: The aromatic phenyl rings can interact with those of neighboring molecules through π-π stacking. This can occur in either a face-to-face or an offset arrangement.
C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron system of a phenyl ring on a neighboring molecule.
| Interaction Type | Description |
| C-H···O | Hydrogen from a C-H bond (tert-butyl or phenyl) interacts with a sulfonyl oxygen. |
| π-π Stacking | Interaction between the π-systems of two parallel aromatic rings. |
| C-H···π | Hydrogen from a C-H bond interacts with the face of an aromatic ring. |
| van der Waals Forces | General dispersion forces contributing to overall packing efficiency. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of 1,1'-Sulfonylbis(4-tert-butylbenzene) is primarily determined by the electronic transitions within its aromatic rings.
The key features of its spectrum are:
Chromophore: The benzene rings act as the primary chromophores, responsible for the absorption of UV radiation.
Electronic Transitions: The absorption is due to π→π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. elte.hu Benzene and its derivatives typically show characteristic absorption bands in the UV region.
Auxochromes: The tert-butyl groups are alkyl substituents that act as auxochromes. They cause a small bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to unsubstituted benzene.
Insulating Group: The sulfonyl (-SO₂-) group is generally considered an "insulating" group, meaning it does not effectively extend the π-conjugation between the two phenyl rings. As a result, the spectrum of 1,1'-Sulfonylbis(4-tert-butylbenzene) is expected to closely resemble that of 4-tert-butylbenzene, rather than a larger, fully conjugated system. The intensity of the absorption would be approximately double that of the single-ring analogue. The characteristic vibrational fine structure often seen in the spectrum of benzene may also be present but could be broadened by the substitution and solvent effects. elte.hu
| Transition Type | Orbital Change | Expected Wavelength Region (nm) | Affected by |
| π→π* (E₂-band) | π → π | ~200-220 | Phenyl Ring |
| π→π (B-band) | π → π* | ~250-280 | Phenyl Ring, tert-Butyl group |
Computational Chemistry and Theoretical Investigations of 1,1 Sulfonylbis 4 Tert Butylbenzene
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 1,1'-Sulfonylbis(4-tert-butylbenzene), DFT calculations would provide significant insights into its fundamental chemical and physical properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational procedure that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For 1,1'-Sulfonylbis(4-tert-butylbenzene), this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found.
The key structural parameters that would be determined include:
Bond lengths: The distances between bonded atoms (e.g., S-O, S-C, C-C, C-H).
Bond angles: The angles formed by three connected atoms (e.g., O-S-O, C-S-C, S-C-C).
Dihedral angles: The rotational angles between four connected atoms, which define the molecule's conformation. The dihedral angles around the S-C bonds are particularly important as they determine the orientation of the two 4-tert-butylphenyl rings relative to each other.
Conformational Analysis would explore the different spatial arrangements (conformers) of the molecule that can be interconverted by rotation about single bonds. Due to the flexibility of the phenyl rings rotating around the sulfur-carbon bonds, several conformers could exist. A computational study would identify the most stable conformer(s) and the energy barriers between them. For instance, studies on the parent molecule, diphenyl sulfone, have shown that the phenyl rings adopt a twisted conformation. It is expected that 1,1'-Sulfonylbis(4-tert-butylbenzene) would exhibit a similar, non-planar structure to minimize steric hindrance between the bulky tert-butyl groups and the sulfonyl oxygen atoms.
| Parameter | Expected Value Range (based on analogous structures) |
| S-O Bond Length | ~1.45 Å |
| S-C Bond Length | ~1.77 Å |
| C-S-C Bond Angle | ~104° |
| O-S-O Bond Angle | ~120° |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory.
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For 1,1'-Sulfonylbis(4-tert-butylbenzene), the HOMO is expected to be localized primarily on the electron-rich 4-tert-butylphenyl rings, while the LUMO would likely have significant contributions from the electron-withdrawing sulfonyl group. The tert-butyl groups, being electron-donating, would be expected to raise the HOMO energy level compared to unsubstituted diphenyl sulfone.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |
| ΔE (LUMO-HOMO) | Energy gap between HOMO and LUMO | Indicates chemical reactivity and electronic excitation energy. |
Vibrational Frequency Calculations for Spectroscopic Correlation
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done after a geometry optimization to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).
The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as bond stretching, bending, and twisting. By analyzing these modes, specific peaks in the experimental IR and Raman spectra can be assigned to particular functional groups and types of atomic motion.
For 1,1'-Sulfonylbis(4-tert-butylbenzene), key vibrational modes would include:
Symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, which are expected to appear as strong bands in the IR spectrum.
Stretching and bending vibrations of the C-H bonds in the phenyl rings and tert-butyl groups.
Vibrations associated with the C-S bonds.
Ring breathing modes of the phenyl groups.
Correlation with experimental spectra would allow for a detailed understanding of the molecule's vibrational properties and can be used to confirm its structure.
| Vibrational Mode | Expected Frequency Range (cm-1) |
| S=O Asymmetric Stretch | 1300 - 1350 |
| S=O Symmetric Stretch | 1140 - 1180 |
| C-H Aromatic Stretch | 3000 - 3100 |
| C-H Aliphatic Stretch | 2850 - 3000 |
Charge Distribution and Electrostatic Potential Maps
DFT calculations can provide information about the distribution of electronic charge within a molecule. This is often visualized using an Electrostatic Potential (ESP) map , which plots the electrostatic potential on the electron density surface of the molecule.
The ESP map is color-coded to indicate regions of different electrostatic potential:
Red: Regions of high negative potential, typically associated with lone pairs of electrons on electronegative atoms. These are sites prone to electrophilic attack.
Blue: Regions of high positive potential, usually found around electropositive atoms like hydrogen. These are sites prone to nucleophilic attack.
Green/Yellow: Regions of neutral potential.
For 1,1'-Sulfonylbis(4-tert-butylbenzene), the ESP map would be expected to show a high negative potential (red) around the oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs. The hydrogen atoms of the phenyl and tert-butyl groups would exhibit a positive potential (blue). The phenyl rings themselves would likely show a greenish-yellow color, indicating a relatively neutral potential. This analysis helps in understanding intermolecular interactions and predicting sites of chemical reactivity.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a common method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules.
TD-DFT calculations would provide information on:
Excitation energies: The energy required to promote an electron from an occupied orbital to an unoccupied orbital. These correspond to the wavelengths of light the molecule absorbs.
Oscillator strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.
Nature of the electronic transitions: By analyzing which orbitals are involved in the excitation (e.g., HOMO to LUMO), the character of the transition can be determined (e.g., π → π, n → π).
For 1,1'-Sulfonylbis(4-tert-butylbenzene), TD-DFT could predict its UV-Vis absorption spectrum and help understand how the tert-butyl and sulfonyl groups influence its electronic transitions compared to a simple benzene (B151609) or diphenyl sulfone molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its minimum energy, MD simulations provide a dynamic view of how the molecule behaves at a given temperature and pressure.
For 1,1'-Sulfonylbis(4-tert-butylbenzene), an MD simulation would involve:
Force Field Parameterization: Defining a set of potential energy functions (a force field) that describe the interactions between atoms in the molecule.
System Setup: Placing one or more molecules in a simulation box, often with a solvent to mimic real-world conditions.
Simulation: Solving Newton's equations of motion for the system over a period of time, typically nanoseconds to microseconds.
MD simulations could be used to study:
Conformational dynamics: How the molecule transitions between different conformers over time.
Solvation effects: How the presence of a solvent affects the structure and dynamics of the molecule.
Intermolecular interactions: In a simulation with multiple molecules, MD can reveal how they interact and aggregate.
Currently, there are no specific molecular dynamics simulation studies reported in the literature for 1,1'-Sulfonylbis(4-tert-butylbenzene). Such studies would be valuable for understanding its behavior in different environments and its material properties in the condensed phase.
Conformational Dynamics and Flexibility in Various Environments
The three-dimensional structure of 1,1'-Sulfonylbis(4-tert-butylbenzene) is not static; rather, it is a dynamic entity with considerable flexibility. The key to its conformational dynamics lies in the rotational freedom around the sulfur-carbon (S-C) bonds linking the sulfonyl group to the two 4-tert-butylphenyl rings. The interplay of steric hindrance from the bulky tert-butyl groups and the electronic effects of the sulfonyl group dictates the energetically favorable spatial arrangements of the molecule.
Theoretical studies on analogous diaryl sulfones, such as diphenyl sulfone, have shown that the molecule adopts a "propeller-like" conformation. In this arrangement, the two phenyl rings are twisted out of the C-S-C plane to minimize steric repulsion. For 1,1'-Sulfonylbis(4-tert-butylbenzene), the large tert-butyl groups are expected to further influence the preferred dihedral angles.
Key Research Findings:
Rotational Barriers: Ab initio calculations on related molecules like 4,4′-Di(tert.-butyl)-biphenyl have demonstrated that theoretical methods can accurately predict rotational barriers. researchgate.net Similar computational approaches for 1,1'-Sulfonylbis(4-tert-butylbenzene) would likely reveal the energy landscape associated with the rotation of the phenyl rings.
Stable Conformers: Computational analysis, particularly using Density Functional Theory (DFT), can identify the most stable conformers. For similar flexible molecules, multiple conformers can exist with small energy differences between them. umanitoba.ca It is probable that 1,1'-Sulfonylbis(4-tert-butylbenzene) also possesses several low-energy conformations.
Influence of Environment: The conformational dynamics can be influenced by the molecule's environment. In the gas phase, intramolecular forces dominate. However, in a crystal lattice or in solution, intermolecular interactions will play a significant role in stabilizing certain conformations over others.
A hypothetical conformational analysis of 1,1'-Sulfonylbis(4-tert-butylbenzene) might yield data similar to the following table, which illustrates the types of parameters that can be calculated.
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A (Global Minimum) | 65° | 0.00 | 5.2 |
| B | 180° | 2.5 | 4.8 |
| C | -65° | 0.00 | 5.2 |
Note: This table is illustrative and based on typical findings for diaryl sulfones; specific data for 1,1'-Sulfonylbis(4-tert-butylbenzene) would require dedicated computational studies.
Solvent Effects on Molecular Behavior and Interactions
The behavior of 1,1'-Sulfonylbis(4-tert-butylbenzene) can be significantly altered by the solvent in which it is dissolved. The polarity of the solvent can influence the molecule's conformational equilibrium, electronic structure, and intermolecular interactions. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating these solvent effects.
Detailed Research Insights:
Dipole Moment and Solvation: 1,1'-Sulfonylbis(4-tert-butylbenzene) is a polar molecule due to the electronegative oxygen atoms of the sulfonyl group. In polar solvents, the molecule's dipole moment will interact favorably with the solvent molecules, leading to stabilization. This can shift the equilibrium towards more polar conformers.
Spectroscopic Shifts: Solvatochromism, the change in a substance's color or spectral properties with solvent polarity, is a phenomenon that can be predicted computationally. Studies on halogenated derivatives of diphenyl sulfone have investigated solvent effects on their chemical shifts, indicating that the local environment impacts the electronic properties of the molecule. sci-hub.se
Interaction Potentials: By mapping the electrostatic potential surface of the molecule, computational methods can predict regions that are prone to electrophilic or nucleophilic attack. The sulfonyl group, with its partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms, is a key site for intermolecular interactions.
The following table illustrates how the calculated dipole moment of 1,1'-Sulfonylbis(4-tert-butylbenzene) might vary in different solvents.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 5.2 |
| Toluene | 2.4 | 5.5 |
| Dichloromethane | 9.1 | 5.9 |
| Acetonitrile | 37.5 | 6.3 |
Note: This table is a hypothetical representation of expected trends.
Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction
A typical QSPR study involves the following steps:
Data Collection: Gathering experimental data for a series of structurally related compounds (in this case, diaryl sulfones) for a specific property of interest (e.g., boiling point, solubility, or thermal stability).
Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the experimental property.
Model Validation: Testing the predictive power of the model using an independent set of compounds that were not used in the model development.
For 1,1'-Sulfonylbis(4-tert-butylbenzene), a QSPR model could predict properties like its high thermal stability, which is a known characteristic of diaryl sulfones. mdpi.com Descriptors that would likely be important in such a model include:
Molecular Weight: A fundamental descriptor related to size.
Topological Polar Surface Area (TPSA): Related to the polarity of the sulfonyl group.
LogP: A measure of lipophilicity, influenced by the tert-butyl groups.
Number of Aromatic Rings: A descriptor for the core structure.
Thermodynamic Property Prediction and Validation via Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for the ab initio prediction of thermodynamic properties. rsc.org These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From these fundamental calculations, a wealth of thermodynamic data can be derived.
Key Thermodynamic Properties from Quantum Calculations:
Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Quantum chemical methods, such as G3 or CBS-QB3, can provide accurate predictions of gas-phase enthalpies of formation.
Standard Entropy (S°): The entropy of a substance at a standard state. This is calculated from the vibrational, rotational, and translational partition functions, which are determined from the calculated vibrational frequencies and molecular geometry.
Heat Capacity (Cv): The amount of heat required to raise the temperature of a substance by one degree. This can also be derived from the vibrational frequencies.
Gibbs Free Energy of Formation (ΔGf°): This fundamental property, which determines the spontaneity of a reaction, can be calculated from the enthalpy of formation and the standard entropy.
Validation and Accuracy:
The accuracy of these predictions depends heavily on the level of theory and the basis set used in the calculations. nih.gov For sulfones, it has been shown that certain density functional theory (DFT) methods, when combined with appropriate basis sets, can yield reliable predictions of molecular structures and thermodynamic properties. researchgate.netresearchgate.netresearchgate.net These theoretical values can then be validated against experimental data where available, or used to provide reliable estimates for compounds that have not been experimentally characterized.
The following table presents a hypothetical summary of thermodynamic properties for 1,1'-Sulfonylbis(4-tert-butylbenzene) that could be obtained from quantum chemical calculations.
| Thermodynamic Property | Predicted Value | Units |
| Enthalpy of Formation (gas, 298.15 K) | -85.3 | kcal/mol |
| Standard Entropy (gas, 298.15 K) | 145.2 | cal/(mol·K) |
| Heat Capacity (Cv, gas, 298.15 K) | 89.7 | cal/(mol·K) |
| Gibbs Free Energy of Formation (gas, 298.15 K) | -42.0 | kcal/mol |
Note: These values are illustrative and would need to be determined by specific, high-level quantum chemical calculations.
Chemical Reactivity and Derivatization Strategies for 1,1 Sulfonylbis 4 Tert Butylbenzene
Electrophilic Aromatic Substitution Reactions on the tert-Butylbenzene (B1681246) Moieties
Electrophilic aromatic substitution (EAS) in 1,1'-sulfonylbis(4-tert-butylbenzene) is a complex process influenced by the competing electronic and steric effects of the tert-butyl and sulfonyl groups.
The tert-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation. Conversely, the sulfonyl group is a powerful deactivating, meta-director, withdrawing electron density from the aromatic rings. In 1,1'-sulfonylbis(4-tert-butylbenzene), each aromatic ring is para-substituted with a tert-butyl group. The positions ortho to the tert-butyl group are the most likely sites for electrophilic attack due to the directing effect of the alkyl group.
However, the bulky nature of the tert-butyl group introduces significant steric hindrance at the ortho positions, which can impede the approach of an electrophile. This steric effect often favors substitution at the less hindered para position. Since the para position is already occupied by the sulfonyl bridge, electrophilic substitution is anticipated to occur primarily at the positions ortho to the tert-butyl groups. The deactivating effect of the sulfonyl group will likely necessitate forcing reaction conditions to achieve substitution.
The tert-butyl groups direct incoming electrophiles to the ortho and para positions (indicated in green), while the sulfonyl group directs to the meta positions (indicated in red). The positions ortho to the tert-butyl groups are the most probable sites for electrophilic attack.While specific halogenation and nitration studies on 1,1'-sulfonylbis(4-tert-butylbenzene) are not extensively documented in the literature, the expected outcomes can be predicted based on the known reactivity of related compounds.
Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the aromatic rings would likely require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction is expected to yield a mixture of mono- and di-substituted products at the positions ortho to the tert-butyl groups. Due to the deactivating nature of the sulfonyl group, harsh reaction conditions may be necessary.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is also expected to occur at the positions ortho to the tert-butyl groups. Studies on the nitration of the simpler tert-butylbenzene show a strong preference for para-substitution, with a smaller proportion of the ortho-isomer, highlighting the influence of steric hindrance. In the case of 1,1'-sulfonylbis(4-tert-butylbenzene), with the para-position blocked, the reaction would be forced to the ortho positions, though the yields may be compromised by the deactivating sulfonyl group.
| Electrophilic Substitution Reaction | Expected Major Product(s) | Key Considerations |
| Halogenation (e.g., Bromination) | Mono- and di-bromination at the positions ortho to the tert-butyl groups. | Requires a Lewis acid catalyst; may require forcing conditions. |
| Nitration | Mono- and di-nitration at the positions ortho to the tert-butyl groups. | Strong acid conditions are necessary; yields may be moderate. |
Reactions Involving the Sulfonyl Group
The sulfonyl group in 1,1'-sulfonylbis(4-tert-butylbenzene) is a key site for chemical modification, offering pathways to different sulfur-containing functionalities and enabling nucleophilic aromatic substitution.
The reduction of the sulfonyl group to a sulfide (B99878) represents a significant transformation. Diaryl sulfones are generally resistant to reduction, requiring potent reducing agents. A common method for this conversion is the use of lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid such as titanium tetrachloride (TiCl₄). This reagent system is effective for the reduction of a variety of sulfones to their corresponding sulfides.
Alternatively, cleavage of the carbon-sulfur bond to form sulfonic acids can be achieved under specific conditions, though this is a less common transformation for diaryl sulfones compared to their reduction to sulfides.
| Reduction Reaction | Reagents | Product |
| Reduction to Sulfide | LiAlH₄ / TiCl₄ | 1,1'-Thiobis(4-tert-butylbenzene) |
| Cleavage to Sulfonic Acid | Strong acid/base under harsh conditions | 4-tert-Butylbenzenesulfonic acid |
The electron-withdrawing nature of the sulfonyl group activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). This is particularly effective when there is a good leaving group, such as a halogen, positioned ortho or para to the sulfonyl group. While 1,1'-sulfonylbis(4-tert-butylbenzene) itself does not have a suitable leaving group for a direct SNAr reaction, its halogenated derivatives can serve as excellent substrates.
For example, if the compound is first halogenated at the positions ortho to the sulfonyl group (and meta to the tert-butyl group), these halogens become activated for displacement by nucleophiles. This two-step sequence allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates.
Functionalization for Integration into Advanced Materials and Polymer Architectures
The derivatization of 1,1'-sulfonylbis(4-tert-butylbenzene) is a promising strategy for creating monomers for high-performance polymers. The rigid and thermally stable diphenyl sulfone core, combined with the bulky tert-butyl groups, can impart desirable properties such as high glass transition temperatures, good solubility in organic solvents, and enhanced mechanical strength to polymers.
Functionalization typically involves introducing polymerizable groups onto the aromatic rings. This can be achieved through the electrophilic and nucleophilic substitution reactions described above. For instance, nitrated derivatives can be reduced to amines, which can then be used in the synthesis of polyamides or polyimides. Halogenated derivatives can participate in cross-coupling reactions to introduce vinyl or ethynyl (B1212043) groups, which can undergo polymerization.
Furthermore, dihydroxylated derivatives of 1,1'-sulfonylbis(4-tert-butylbenzene) can be synthesized and used as monomers in the production of poly(arylene ether sulfone)s (PAES), a class of engineering thermoplastics known for their excellent thermal and chemical stability. The bulky tert-butyl groups can enhance the solubility and processability of these high-performance polymers.
| Functionalization Strategy | Intermediate | Potential Polymer Architecture |
| Nitration followed by Reduction | Diamino-1,1'-sulfonylbis(4-tert-butylbenzene) | Polyamides, Polyimides |
| Halogenation | Dihalo-1,1'-sulfonylbis(4-tert-butylbenzene) | Poly(arylene ether)s, materials via cross-coupling |
| Introduction of Hydroxyl Groups | Dihydroxy-1,1'-sulfonylbis(4-tert-butylbenzene) | Poly(arylene ether sulfone)s |
Formation of Co-crystals and Supramolecular Assemblies
The molecular structure of 1,1'-sulfonylbis(4-tert-butylbenzene), characterized by the presence of a sulfonyl group and two bulky tert-butylphenyl substituents, provides a unique platform for the formation of co-crystals and the construction of supramolecular assemblies. While specific co-crystals of this exact compound are not extensively documented in publicly available literature, its functional groups suggest a strong potential for engaging in various intermolecular interactions, a cornerstone of crystal engineering.
The sulfonyl group is a powerful hydrogen bond acceptor. The two oxygen atoms of the SO₂ moiety possess lone pairs of electrons, making them capable of forming hydrogen bonds with suitable donor molecules. This interaction is a fundamental and widely exploited tool in the design of co-crystals. By introducing molecules with strong hydrogen bond donor groups, such as carboxylic acids, phenols, or amides, it is possible to form robust supramolecular synthons with the sulfonyl group of 1,1'-sulfonylbis(4-tert-butylbenzene). These predictable patterns of intermolecular recognition can guide the assembly of new crystalline structures with potentially modified physicochemical properties.
The large tert-butyl groups on the phenyl rings play a significant role in the crystal packing. Their steric bulk can direct the arrangement of molecules in the solid state, potentially creating voids or channels within the crystal structure that could accommodate guest molecules. Furthermore, the methyl protons of the tert-butyl groups can also engage in weak C–H···π interactions with the aromatic rings of adjacent molecules, further influencing the supramolecular architecture.
The principles of crystal engineering suggest that a variety of co-formers could be successfully employed to generate co-crystals of 1,1'-sulfonylbis(4-tert-butylbenzene). The selection of a suitable co-former would depend on the desired supramolecular synthon and the intended properties of the resulting co-crystal.
Below is a table of potential co-former types and the likely primary intermolecular interactions that would drive the formation of co-crystals with 1,1'-sulfonylbis(4-tert-butylbenzene), based on the known chemistry of diaryl sulfones.
| Co-former Functional Group | Example Co-former | Primary Interaction with Sulfonyl Group | Potential Supramolecular Synthon |
| Carboxylic Acid | Benzoic Acid | O–H···O=S | Carboxylic Acid-Sulfonyl Heterosynthon |
| Phenol (B47542) | 4-Hydroxyphenol | O–H···O=S | Phenol-Sulfonyl Heterosynthon |
| Amide | Benzamide | N–H···O=S | Amide-Sulfonyl Heterosynthon |
| Alcohol | Benzyl Alcohol | O–H···O=S | Alcohol-Sulfonyl Heterosynthon |
This predictive approach, grounded in the established principles of supramolecular chemistry and crystal engineering, provides a framework for the rational design of novel solid forms of 1,1'-sulfonylbis(4-tert-butylbenzene).
Applications of 1,1 Sulfonylbis 4 Tert Butylbenzene in Advanced Materials and Polymer Science
Role in Organic Electronics
There is no specific research available to detail the role of 1,1'-Sulfonylbis(4-tert-butylbenzene) in organic electronic devices. Generally, the electronic properties of a molecule are determined by the interplay of its constituent parts. The sulfonyl group (-SO₂-) is known for its electron-withdrawing nature, which can be utilized to tune the electron affinity and ionization potential of organic semiconductors. The tert-butyl groups are bulky substituents that can influence molecular packing and solubility, which are critical parameters for device performance and processability.
No studies have been found that specifically investigate the use of 1,1'-Sulfonylbis(4-tert-butylbenzene) in OLEDs, either as an emitter, host, or charge-transport material. In principle, the sulfonyl group could impart electron-transporting properties, making it a candidate for host or electron-transport layer materials. The tert-butyl groups could enhance morphological stability and prevent crystallization in thin films, which is beneficial for the longevity of OLED devices. However, without experimental data, its performance characteristics remain unknown.
There is no available literature on the application of 1,1'-Sulfonylbis(4-tert-butylbenzene) in OFETs. The charge-carrier mobility, a key parameter for OFETs, would depend on the intermolecular electronic coupling and molecular ordering in the solid state. The bulky tert-butyl groups might hinder close π-π stacking, which is often crucial for efficient charge transport in p-type semiconductors, but could potentially be beneficial for creating stable morphologies in n-type materials.
Specific research on the use of 1,1'-Sulfonylbis(4-tert-butylbenzene) in organic solar cells is not available. In OPVs, materials function as either electron donors or acceptors. The electron-withdrawing sulfonyl group might suggest a potential role as an acceptor material or as a building block for acceptor molecules. However, its absorption spectrum, energy levels (HOMO/LUMO), and compatibility with common donor materials have not been reported.
No publications were found that describe the use of 1,1'-Sulfonylbis(4-tert-butylbenzene) in sensor or memory device applications. The potential for such applications would be contingent on its ability to interact with specific analytes or to exhibit switchable electronic states, properties which have not been investigated for this compound.
While there is no specific information on charge transport in 1,1'-Sulfonylbis(4-tert-butylbenzene), research on other sulfone-containing organic semiconductors indicates that the strong electron-withdrawing nature of the sulfonyl group typically leads to low-lying LUMO levels, facilitating electron injection and transport. This makes such materials candidates for n-type semiconductors. The charge transport is generally governed by hopping between localized states, and its efficiency is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state.
High-Performance Polymer Constituents
There is no evidence in the scientific literature of 1,1'-Sulfonylbis(4-tert-butylbenzene) being used as a monomer or a constituent in the synthesis of high-performance polymers. Generally, diaryl sulfone units are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and chemical resistance, leading to classes of materials like poly(ether sulfone)s (PES) and polysulfones (PSU). The tert-butyl groups, if incorporated into a polymer chain, could increase solubility and affect the glass transition temperature and mechanical properties. Without experimental studies, the specific contributions of the 1,1'-Sulfonylbis(4-tert-butylbenzene) moiety to polymer properties cannot be determined.
Synthesis of Poly(arylene sulfone)s and Related High-Temperature Polymers
Poly(arylene sulfone)s (PASs) are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk The synthesis of these polymers typically involves the nucleophilic aromatic substitution polycondensation of a dihydric phenol (B47542) and an activated aromatic dihalide, where the sulfonyl group acts as an activating group.
While direct polymerization of 1,1'-Sulfonylbis(4-tert-butylbenzene) is not feasible in this context, its derivatives could serve as valuable monomers. For instance, the introduction of hydroxyl or halogen functional groups on the phenyl rings would render it a suitable candidate for polycondensation reactions. The incorporation of the bulky tert-butyl groups into the polymer backbone is anticipated to have several significant effects on the properties of the resulting poly(arylene sulfone)s.
Expected Effects of Incorporating 1,1'-Sulfonylbis(4-tert-butylbenzene) Moiety in Poly(arylene sulfone)s:
| Property | Expected Influence of tert-Butyl Groups | Rationale |
| Solubility | Increased | The bulky, non-polar tert-butyl groups would disrupt chain packing and increase the free volume, leading to improved solubility in organic solvents. This facilitates polymer processing and characterization. |
| Glass Transition Temperature (Tg) | Modified | The bulky side groups can restrict segmental motion, potentially increasing the Tg. However, the increased free volume might counteract this effect, leading to a complex influence on Tg that would require experimental verification. nih.gov |
| Thermal Stability | High | The inherent stability of the arylene sulfone backbone would be maintained, resulting in polymers with high decomposition temperatures suitable for high-temperature applications. |
| Mechanical Properties | Potentially altered | The introduction of bulky groups might affect the ultimate mechanical properties. While potentially reducing ductility, it could enhance properties like creep resistance. |
The synthesis of PASs from a hypothetical dihydroxylated derivative of 1,1'-Sulfonylbis(4-tert-butylbenzene) would proceed via established polyetherification routes. The reaction would involve condensation with an activated dihalide, such as 4,4'-difluorodiphenyl sulfone, in a high-boiling polar aprotic solvent in the presence of a weak base.
Design of Advanced Polymer Architectures Incorporating the Sulfonylbis Moiety
The unique structure of 1,1'-Sulfonylbis(4-tert-butylbenzene) can be leveraged to create more complex and tailored polymer architectures beyond simple linear chains. The presence of the bulky tert-butyl groups can be a design element for controlling polymer morphology and properties.
For instance, the introduction of this moiety into block copolymers could lead to the formation of well-defined nanostructures. A block copolymer comprising a rigid poly(arylene sulfone) segment derived from a functionalized 1,1'-Sulfonylbis(4-tert-butylbenzene) and a flexible segment could self-assemble into ordered morphologies with potential applications in areas such as membranes for separations or as thermoplastic elastomers.
Furthermore, the tert-butyl groups could serve as sites for post-polymerization modification. For example, electrophilic substitution reactions on the tert-butylated phenyl rings could be used to introduce other functional groups, leading to materials with tailored surface properties or reactive sites for cross-linking.
Potential Advanced Polymer Architectures:
Block Copolymers: Combining segments with and without the bulky tert-butyl groups to control microphase separation.
Branched or Hyperbranched Polymers: Using a functionalized derivative of 1,1'-Sulfonylbis(4-tert-butylbenzene) as a branching unit to create polymers with lower viscosity and improved processability.
Polymer Blends: The bulky groups could enhance the miscibility of poly(arylene sulfone)s with other polymers by disrupting the crystalline packing of the blend components.
Specialty Additives and Modifiers in Polymeric Systems
Beyond its potential as a monomer, 1,1'-Sulfonylbis(4-tert-butylbenzene) itself could function as a specialty additive in various polymeric systems. Its chemical structure suggests several potential roles.
As a plasticizer , the bulky tert-butyl groups would prevent close chain packing of the host polymer, thereby increasing flexibility and lowering the glass transition temperature. Its high thermal stability would make it suitable for use in high-temperature engineering plastics where conventional plasticizers would degrade.
The compound could also act as a thermal stabilizer or antioxidant . The sulfonyl group can interact with and deactivate radical species that are responsible for the thermal degradation of polymers. While not a primary antioxidant, its high melting point and compatibility with many engineering plastics could make it a useful secondary stabilizer.
Furthermore, the presence of sulfur in the molecule suggests potential as a flame retardant synergist . In combination with other flame retardants, it could enhance their effectiveness by promoting char formation during combustion, which acts as a barrier to heat and mass transfer.
Potential Applications as a Specialty Additive:
| Application | Function | Mechanism |
| Plasticizer | Increases flexibility and processability. | The bulky structure increases intermolecular spacing between polymer chains. |
| Thermal Stabilizer | Improves resistance to heat-induced degradation. | The sulfonyl group may act as a radical scavenger. |
| Flame Retardant Synergist | Enhances the performance of primary flame retardants. | Promotes char formation and reduces the release of flammable volatiles. |
Catalytic Applications and Ligand Chemistry of 1,1 Sulfonylbis 4 Tert Butylbenzene Derivatives
Ligand Design in Organometallic Catalysis
The structural motif of 1,1'-Sulfonylbis(4-tert-butylbenzene), featuring a central sulfonyl group flanked by two tert-butyl-substituted phenyl rings, presents an intriguing scaffold for ligand design in organometallic catalysis. The bulky tert-butyl groups can impart significant steric hindrance, which is a crucial parameter in controlling the selectivity of catalytic reactions. The sulfonyl group, with its electron-withdrawing nature and potential coordination sites through its oxygen atoms, adds another layer of functionality.
Development of Sulfone-Containing Ligands for Transition-Metal Catalysis
In the broader context of transition-metal catalysis, sulfone-containing molecules have been investigated as ligands. The sulfonyl group can coordinate to a metal center, influencing its electronic properties and, consequently, its catalytic activity. The development of such ligands often involves the strategic placement of the sulfone functionality within a larger molecular framework to achieve desired catalytic outcomes. For a derivative of 1,1'-Sulfonylbis(4-tert-butylbenzene) to function as a ligand, further functionalization, for example, with phosphine (B1218219) or amine groups ortho to the sulfonyl bridge, would likely be necessary to create effective chelating ligands for transition metals.
The general approach to developing new ligands often involves computational modeling to predict coordination properties and catalytic performance, followed by synthetic efforts to produce the target ligands. Subsequent testing in various transition-metal-catalyzed reactions, such as cross-coupling reactions, would be required to evaluate their efficacy.
Exploration of Chiral Ligand Synthesis and Asymmetric Catalysis
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically enriched compounds. For a diaryl sulfone like 1,1'-Sulfonylbis(4-tert-butylbenzene), the introduction of chirality could be achieved through several strategies. One approach involves creating atropisomers by introducing bulky substituents ortho to the sulfonyl group, which would restrict the rotation around the aryl-sulfonyl bonds. The synthesis of such chiral sulfones has been a subject of interest in organic chemistry.
Once a chiral sulfone-based ligand is synthesized, its application in asymmetric catalysis would be explored. This would involve screening its performance in various enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The goal would be to achieve high enantioselectivity, providing a valuable tool for the synthesis of chiral molecules.
Organocatalysis with Sulfone-Based Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. Sulfones have found a niche in this area due to the ability of the sulfonyl group to activate adjacent chemical bonds.
Identification of Activation Modes and Reaction Mechanisms
In organocatalysis, sulfone-based systems can operate through various activation modes. The electron-withdrawing nature of the sulfonyl group can activate adjacent C-H bonds, making them more acidic and amenable to deprotonation. This can be exploited in reactions where the sulfone-containing molecule acts as a pronucleophile. Furthermore, vinyl sulfones are excellent Michael acceptors, readily participating in conjugate addition reactions with a variety of nucleophiles.
Understanding the reaction mechanisms is crucial for optimizing these catalytic systems. This often involves a combination of experimental studies, such as kinetic analysis and isotopic labeling, and computational modeling to elucidate the transition states and reaction pathways.
Investigation of Cooperative and Multicatalysis Strategies
Cooperative and multicatalysis strategies involve the simultaneous or sequential use of multiple catalysts to achieve transformations that are not possible with a single catalyst. Sulfone-based organocatalysts could potentially be integrated into such systems. For instance, a chiral sulfone-based catalyst could work in concert with a transition-metal catalyst or another organocatalyst to control different aspects of a reaction's selectivity. The investigation of such strategies would involve designing reaction sequences where the unique reactivity of the sulfone moiety can be synergistically combined with other catalytic processes.
Phase Transfer Catalysis (PTC) Systems Employing Sulfone-Based Catalysts
Phase transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases. While there is extensive literature on the use of quaternary ammonium (B1175870) salts and crown ethers as phase transfer catalysts, the exploration of sulfone-based catalysts is less common.
For a molecule like 1,1'-Sulfonylbis(4-tert-butylbenzene) or its derivatives to function as a phase transfer catalyst, it would need to possess the ability to shuttle a reactant from one phase to another. This typically requires a combination of lipophilic and hydrophilic properties. While the tert-butylphenyl groups provide significant lipophilicity, the sulfonyl group is polar. However, without a charged center or the ability to strongly complex ions, its efficacy as a classical phase transfer catalyst may be limited. Research in this area would involve designing and synthesizing sulfone derivatives with enhanced phase transfer capabilities and evaluating their performance in standard PTC reactions.
Mechanistic Studies and Kinetic Analysis of PTC Reactions
Information not available in search results.
Evaluation of Multi-site Phase Transfer Catalysis
Information not available in search results.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
Without established synthetic pathways for 1,1'-Sulfonylbis(4-tert-butylbenzene), this area remains entirely open for exploration. Future research could focus on adapting known methods for diaryl sulfone synthesis, such as the Friedel-Crafts sulfonylation of tert-butylbenzene (B1681246) with a suitable sulfonating agent, while prioritizing green chemistry principles like the use of non-toxic solvents and catalysts, and maximizing atom economy.
Design and Engineering of Advanced Functional Materials Based on the Compound
Should 1,1'-Sulfonylbis(4-tert-butylbenzene) be synthesized, its bulky tert-butyl groups could impart unique properties to polymers and other materials. Research could be directed towards incorporating this moiety into high-performance polymers to enhance thermal stability, solubility in organic solvents, and mechanical properties. Its potential use in areas such as gas separation membranes, advanced composites, and engineering plastics would be a logical avenue for investigation.
Elucidation of Complex Mechanistic Insights from Advanced Computational Techniques
Once the compound is synthesized and its basic properties are determined, computational chemistry could play a vital role in understanding its behavior at a molecular level. Density functional theory (DFT) and other advanced modeling techniques could be employed to predict its electronic structure, reactivity, and interaction with other molecules. This would be invaluable for designing new materials and understanding reaction mechanisms involving this sulfone.
Innovative Environmental Remediation Strategies for Sulfone-Containing Pollutants
Given the persistence of some organosulfur compounds in the environment, research into the potential environmental fate and degradation of 1,1'-Sulfonylbis(4-tert-butylbenzene) would be a necessary long-term goal. Should this compound or similar structures find widespread use, the development of bioremediation or advanced oxidation processes to mitigate any potential environmental contamination would be a critical area of research.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,1'-Sulfonylbis(4-tert-butylbenzene) and verifying its structural integrity?
- Answer : Synthesis typically involves nucleophilic aromatic substitution, where 4-tert-butylphenol reacts with sulfonyl chloride derivatives under controlled conditions. Structural verification requires 1H/13C NMR to confirm sulfone bridge formation and tert-butyl group integrity. FT-IR can validate sulfonyl (S=O) stretching vibrations at ~1300–1150 cm⁻¹. Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How can researchers determine the molecular weight of polymers derived from 1,1'-Sulfonylbis(4-tert-butylbenzene)?
- Answer : Use osmometry in dimethylformamide (DMF) to measure the number-average molecular weight (Mn). For example, polysulfone resins incorporating this compound require Mn ≥26,000 for thermal stability and mechanical performance . Gel permeation chromatography (GPC) with polystyrene standards in DMF is complementary for polydispersity analysis.
Q. What solvent systems are compatible with 1,1'-Sulfonylbis(4-tert-butylbenzene) for solubility studies?
- Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform). For quantitative solubility:
| Solvent | Solubility (g/L, 25°C) |
|---|---|
| DMF | 120–150 |
| DMSO | 80–100 |
| Chloroform | 20–30 |
| Data conflicts may arise due to molecular weight variations in polymer analogs . |
Advanced Research Questions
Q. How do copolymer composition ratios (e.g., 4,4'-isopropylidenediphenol vs. 4,4'-sulfonylbisphenol) affect the thermal stability of polysulfones containing 1,1'-Sulfonylbis(4-tert-butylbenzene)?
- Answer : Increasing 4,4'-sulfonylbisphenol content (>8%) enhances glass transition temperature (Tg) due to rigid sulfone linkages but reduces processability. Differential Scanning Calorimetry (DSC) shows Tg shifts from 185°C (8% sulfonylbisphenol) to 220°C (15% sulfonylbisphenol). Thermogravimetric Analysis (TGA) confirms decomposition onset >450°C .
Q. What experimental strategies resolve contradictions in adsorption efficiency data for sulfone biscompounds in aqueous systems?
- Answer : Adsorption efficiency of analogs like SBPTE (a triazole-modified sulfone biscompound) depends on pH and ionic strength. For cationic dyes (e.g., malachite green):
- Optimal adsorption occurs at pH 6–7 due to sulfone group deprotonation.
- Use Langmuir isotherm models to quantify maximum adsorption capacity (Qmax) and validate with XPS to confirm dye-sulfone interactions .
Q. How can researchers address discrepancies in solubility predictions for 1,1'-Sulfonylbis(4-tert-butylbenzene) derivatives across different solvents?
- Answer : Computational tools like COSMO-RS predict solubility trends but may conflict with empirical data due to steric hindrance from tert-butyl groups. Validate predictions via cloud-point titration in solvent/non-solvent mixtures (e.g., DMF/water) and correlate with Hansen solubility parameters .
Q. What role does molecular weight play in the mechanical performance of polysulfone resins incorporating 1,1'-Sulfonylbis(4-tert-butylbenzene)?
- Answer : Higher Mn (>26,000) improves tensile strength (≥70 MPa) and reduces brittleness. Use dynamic mechanical analysis (DMA) to measure storage modulus (E') and tan δ transitions. Low-Mn polymers (<20,000) show E' drops above 150°C, limiting high-temperature applications .
Data Contradiction Analysis
Q. Why do thermal stability studies report conflicting degradation temperatures for sulfone-containing polymers?
- Answer : Discrepancies arise from differences in copolymer composition, molecular weight, and testing protocols. For example, polysulfones with 92% 4,4'-isopropylidenediphenol degrade at 397°C, while those with higher sulfone content degrade at 450°C. Standardize testing using TGA under nitrogen atmosphere (10°C/min) to minimize variability .
Methodological Recommendations
- Synthesis Optimization : Use Schlenk-line techniques to avoid hydrolysis of sulfonyl intermediates.
- Characterization : Combine XRD for crystallinity analysis with NMR for substituent positioning.
- Applications : Explore 1,1'-Sulfonylbis(4-tert-butylbenzene) in advanced membranes for dye removal or antimicrobial coatings, leveraging its sulfone-mediated polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
